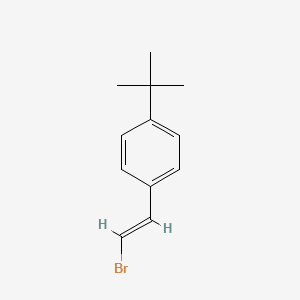
1-(2-Bromoethenyl)-4-tert-butylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethenyl)-4-tert-butylbenzene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromoethenyl group attached to a benzene ring, which also has a tert-butyl substituent
Méthodes De Préparation
The synthesis of 1-(2-Bromoethenyl)-4-tert-butylbenzene typically involves the bromination of an appropriate precursor. One common method is the reaction of 4-tert-butylstyrene with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity.
Analyse Des Réactions Chimiques
1-(2-Bromoethenyl)-4-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethenyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromoethenyl group can yield alkenes or alkanes, depending on the reagents and conditions used.
Common reagents for these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromoethenyl)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological activities.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Bromoethenyl)-4-tert-butylbenzene exerts its effects involves its interaction with various molecular targets. The bromoethenyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Bromoethenyl)-4-tert-butylbenzene include other halogenated alkenes and substituted styrenes. For example:
1-(2-Chloroethenyl)-4-tert-butylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromoethenyl)benzene: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H15Br |
|---|---|
Poids moléculaire |
239.15 g/mol |
Nom IUPAC |
1-[(E)-2-bromoethenyl]-4-tert-butylbenzene |
InChI |
InChI=1S/C12H15Br/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-9H,1-3H3/b9-8+ |
Clé InChI |
WOZFBSZZFMZSID-CMDGGOBGSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=C/Br |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)

![2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)

![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
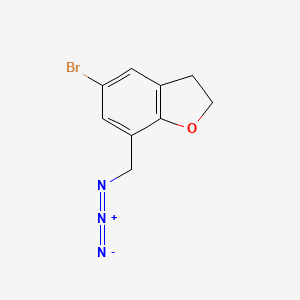

![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)
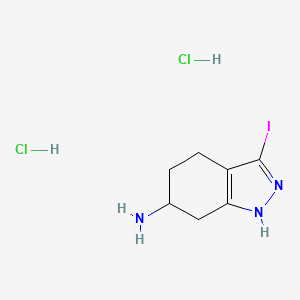
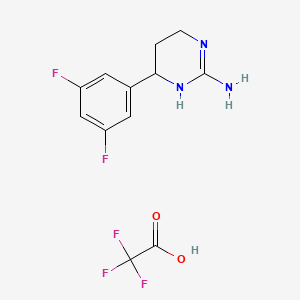
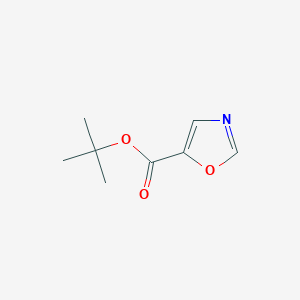
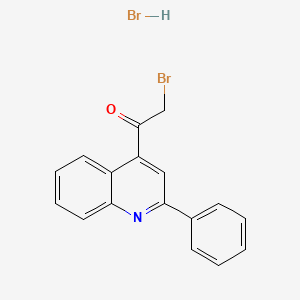
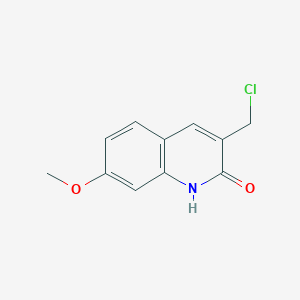
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
